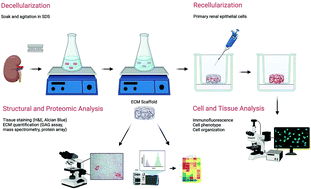Decellularization of porcine kidney with submicellar concentrations of SDS results in the retention of ECM proteins required for the adhesion and maintenance of human adult renal epithelial cells†
Biomaterials Science Pub Date: 2022-05-03 DOI: 10.1039/D1BM01017D
Abstract
When decellularizing kidneys, it is important to maintain the integrity of the acellular extracellular matrix (ECM), including associated adhesion proteins and growth factors that allow recellularized cells to adhere and migrate according to ECM specificity. Kidney decellularization requires the ionic detergent sodium dodecyl sulfate (SDS); however, this results in a loss of ECM proteins important for cell adherence, migration, and growth, particularly glycosaminoglycan (GAG)-associated proteins. Here, we demonstrate that using submicellar concentrations of SDS results in a greater retention of structural proteins, GAGs, growth factors, and cytokines. When porcine kidney ECM scaffolds were recellularized using human adult primary renal epithelial cells (RECs), the ECM promoted cell survival and the uniform distribution of cells throughout the ECM. Cells maintained the expression of mature renal epithelial markers but did not organize on the ECM, indicating that mature cells are unable to migrate to specific locations on ECM scaffolds.


Recommended Literature
- [1] Back donation, intramolecular electron transfer and N–O bond scission targeting nitrogen oxyanion reduction: how can a metal complex assist?†
- [2] Limit cycles in the plane. An equivalence class of homogeneous systems
- [3] Synthesis of new N-substituted aminoquercitols from naturally available (+)-proto-quercitol and their α-glucosidase inhibitory activity†
- [4] Front cover
- [5] A brief review on thermally induced oxidation and oxidative etching of thin MoS2 crystals
- [6] Front cover
- [7] Production of Fe nanoparticles from γ-Fe2O3 by high-pressure hydrogen reduction
- [8] Near-infrared light-responsive photothermal α-Fe2O3@Au/PDA core/shell nanostructure with on–off controllable anti-bacterial effects†
- [9] Dynamic single-molecule counting for the quantification and optimization of nanoparticle functionalization protocols†
- [10] Parliamentary notes. House of Commons. July 4

Journal Name:Biomaterials Science
Research Products
-
6-methylpyridine-3-carbonitrile
CAS no.: 3222-48-8
-
CAS no.: 2396-83-0
-
3-Hydroxy-2-methylbutanoic Acid
CAS no.: 473-86-9
-
CAS no.: 122-00-9
-
CAS no.: 118-56-9
-
CAS no.: 76-43-7









